REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:12](CC3C=CC(OC)=CC=3)[CH2:11][CH2:10][CH2:9][C:8]([C:22]([O:24][CH3:25])=[O:23])=[CH:7][C:6]=2[CH:26]=1.FC(F)(F)C(O)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:12][CH2:11][CH2:10][CH2:9][C:8]([C:22]([O:24][CH3:25])=[O:23])=[CH:7][C:6]=2[CH:26]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C=C(CCCN2CC2=CC=C(C=C2)OC)C(=O)OC)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous saturated sodium bicarbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which it was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by basic silica gel column chromatography (hexane:ethyl acetate=9:1)
|
Type
|
WASH
|
Details
|
The resulting solid was washed with hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=C(CCCN2)C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:12](CC3C=CC(OC)=CC=3)[CH2:11][CH2:10][CH2:9][C:8]([C:22]([O:24][CH3:25])=[O:23])=[CH:7][C:6]=2[CH:26]=1.FC(F)(F)C(O)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:12][CH2:11][CH2:10][CH2:9][C:8]([C:22]([O:24][CH3:25])=[O:23])=[CH:7][C:6]=2[CH:26]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C=C(CCCN2CC2=CC=C(C=C2)OC)C(=O)OC)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous saturated sodium bicarbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which it was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by basic silica gel column chromatography (hexane:ethyl acetate=9:1)
|
Type
|
WASH
|
Details
|
The resulting solid was washed with hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=C(CCCN2)C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |